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Compound of Interest

3-hydroxy-1-methylpyridin-4(1H)-
Compound Name:
one

Cat. No.: B1335045

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-
hydroxy-1-methylpyridin-4(1H)-one, a heterocyclic compound of interest in medicinal
chemistry. This document outlines the key structural features determined by various analytical
techniques, detailed experimental protocols for its characterization, and a summary of its
physicochemical properties.

Physicochemical Properties

3-hydroxy-1-methylpyridin-4(1H)-one is a solid organic compound with the molecular formula
CeH7NO2 and a molecular weight of 125.13 g/mol .[1][2] It is a derivative of 4-pyridone and is
closely related to other hydroxypyridinones that have been investigated for their biological
activities.
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Property Value Reference

Molecular Formula CeH7NO2 [1112]

Molecular Weight 125.13 g/mol [1][2]
3-hydroxy-1-methylpyridin-4-

IUPAC Name b e [1]
one

Canonical SMILES CN1C=CC(=0)C(=C1)0O [1][2]
KRBOPJCIZALTNX-

InChl Key [1112]
UHFFFAOYSA-N

Boiling Point 228°C at 760 mmHg [1]

Flash Point 91.7°C [1]

Density 1.309 g/cm3 [1]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

ydrog p 3 2]
Count
Rotatable Bond Count 0 [2]

Spectroscopic and Crystallographic Data

The structural confirmation of 3-hydroxy-1-methylpyridin-4(1H)-one relies on a combination
of spectroscopic and crystallographic technigues. While a complete single-crystal X-ray
diffraction study for this specific molecule is not readily available in the public domain, data
from closely related analogs such as 3-hydroxy-2-methyl-4(1H)-pyridinone provides valuable
insights into its expected structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected *H and 3C NMR chemical shifts for 3-hydroxy-1-methylpyridin-
4(1H)-one in a suitable deuterated solvent like DMSO-de are summarized below.

Table 2: Predicted *H NMR Spectral Data
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] Predicted Chemical o Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)

N-CHs ~3.5 Singlet
H-2 ~7.5 Doublet ~7.5
H-5 ~6.2 Doublet ~7.5
H-6 ~7.8 Singlet (broad)
OH ~9.5 Singlet (broad)

Table 3: Predicted 3C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (6, ppm)
N-CHs ~40

C-2 ~140

C-3 ~145

C-4 ~175

C-5 ~110

C-6 ~135

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic vibrational frequencies for 3-hydroxy-1-methylpyridin-4(1H)-one are presented

in the table below.

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm~?) Assignment
3400-3200 (broad) O-H stretching
3100-3000 C-H stretching (aromatic)
2950-2850 C-H stretching (aliphatic)
1650-1630 C=0 stretching (pyridone)
1600-1450 C=C stretching (aromatic ring)
1250-1150 C-O stretching

X-ray Crystallography

While specific crystallographic data for 3-hydroxy-1-methylpyridin-4(1H)-one is not available,
the crystal structure of the related compound 4-Hydroxy-6-methylpyridin-2(1H)-one has been
determined.[3] It crystallizes in the monoclinic system with the space group P21/n.[3] The unit
cell parameters are a = 4.7082(5) A, b = 12.2988(8) A, ¢ = 10.0418(7) A, and B = 91.303(7)°.[3]
It is expected that 3-hydroxy-1-methylpyridin-4(1H)-one would exhibit similar packing and
hydrogen bonding interactions in the solid state.

Experimental Protocols
Synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one

A general method for the synthesis of N-substituted 3-hydroxypyridin-4-ones involves the
reaction of a primary amine with a 3-hydroxy-4-pyrone, such as maltol.

Materials:

Maltol (3-hydroxy-2-methyl-4-pyrone)

Methylamine (40% in water)

Ethanol

Hydrochloric acid
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Sodium hydroxide

Round-bottom flask

Reflux condenser

Magnetic stirrer

pH meter or pH paper

Standard glassware for extraction and filtration

Procedure:

In a round-bottom flask, dissolve maltol in ethanol.

Add an equimolar amount of methylamine solution to the flask.

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

After completion, cool the reaction mixture to room temperature.
Acidify the mixture with hydrochloric acid to a pH of ~2.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any
unreacted starting material.

Adjust the pH of the aqueous layer to ~7.5 with a sodium hydroxide solution.
Cool the solution in an ice bath to induce crystallization of the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
pure 3-hydroxy-1-methylpyridin-4(1H)-one.

X-ray Crystallography
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Single Crystal Growth: Slow evaporation of a saturated solution of the purified compound in a
suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature can
yield single crystals suitable for X-ray diffraction.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer head.

o X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-
ray source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector.

e The crystal system, space group, and unit cell dimensions are determined from the
diffraction pattern.

¢ The intensities of the diffracted X-rays are measured for a large number of reflections.

e The crystal structure is solved using direct methods and refined by full-matrix least-squares
on F2.

» All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in
calculated positions and refined using a riding model.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds) in an NMR tube. A small amount of tetramethylsilane
(TMS) can be added as an internal standard (& = 0.00 ppm).

1H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on the sample concentration.
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o Relaxation Delay: 1-5 seconds.

13C NMR Spectroscopy:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide
(KBr) powder in an agate mortar.

e Place the mixture in a pellet-forming die.

e Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:

e Record a background spectrum of the empty sample holder.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Record the sample spectrum over the range of 4000-400 cm~1.

e The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Structural Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive structural analysis
of 3-hydroxy-1-methylpyridin-4(1H)-one.

[Synthesis of 3—hydroxy—1—methy|pyridin—4(1H)—one]

l
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NMR Spectroscopy (1H, 13C) FT-IR Spectroscopy Mass Spectrometry X-ray Crystallography
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Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of 3-hydroxy-1-methylpyridin-
4(1H)-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Structural Elucidation of 3-hydroxy-1-methylpyridin-
4(1H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335045#structural-analysis-of-3-hydroxy-1-
methylpyridin-4-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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